An In-depth Technical Guide to Apremilast-d5 and its Application in Research
An In-depth Technical Guide to Apremilast-d5 and its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast-d5 is the deuterated analog of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4).[1] Apremilast is an established therapeutic agent for the treatment of psoriasis and psoriatic arthritis.[2] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable quantification of drug candidates. Apremilast-d5 serves this critical role as a high-fidelity internal standard for Apremilast in mass spectrometry-based bioanalysis.
This technical guide provides a comprehensive overview of Apremilast-d5, its physicochemical properties, its primary application in research, detailed experimental protocols, and the underlying biochemical pathways.
Physicochemical Properties of Apremilast-d5
Apremilast-d5 is structurally identical to Apremilast, with the exception of five hydrogen atoms being replaced by deuterium atoms on the ethoxy group. This substitution results in a higher molecular weight, which is the basis for its utility in mass spectrometry.
| Property | Value | Reference |
| Chemical Name | N-(2-((1S)-1-(3-(ethoxy-d5)-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide | [1] |
| Synonyms | Otezla-d5, CC-10004-d5 | [3] |
| CAS Number | 1258597-47-5 | [1] |
| Molecular Formula | C₂₂H₁₉D₅N₂O₇S | |
| Molecular Weight | 465.5 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in Acetonitrile and Methanol | |
| Storage | -20°C |
Primary Use in Research: A Deuterated Internal Standard
The principal application of Apremilast-d5 in research is as a deuterated internal standard for the quantitative analysis of Apremilast in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a deuterated internal standard is considered the "gold standard" in bioanalysis for several key reasons:
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Similar Physicochemical Properties: Apremilast-d5 exhibits nearly identical chemical and physical properties to Apremilast, including extraction recovery, ionization efficiency, and chromatographic retention time.
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Co-elution: It co-elutes with the unlabeled analyte (Apremilast) during chromatographic separation.
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Correction for Matrix Effects: Any variations in sample preparation, injection volume, and ionization efficiency that affect Apremilast will affect Apremilast-d5 in the same manner. This allows for accurate correction of the analytical signal, minimizing the impact of matrix effects.
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Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy, precision, and robustness of the bioanalytical method.
Experimental Protocols
Representative Synthesis of Apremilast-d5
Step 1: Synthesis of 3-(ethoxy-d5)-4-methoxybenzaldehyde
3-Hydroxy-4-methoxybenzaldehyde is reacted with ethyl-d5 iodide in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone) to yield 3-(ethoxy-d5)-4-methoxybenzaldehyde.
Step 2: Synthesis of (S)-1-(3-(ethoxy-d5)-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
This step involves a multi-step synthesis starting from the deuterated benzaldehyde derivative. A common approach is the stereoselective synthesis using a chiral auxiliary, such as Ellman's sulfinamide. The deuterated benzaldehyde is first converted to a chiral sulfinyl imine, followed by the stereoselective addition of the methylsulfonyl group and subsequent removal of the chiral auxiliary to yield the desired chiral amine.
Step 3: Synthesis of Apremilast-d5
The deuterated chiral amine from Step 2 is then condensed with 3-acetamidophthalic anhydride in a suitable solvent, such as acetic acid, at an elevated temperature to yield Apremilast-d5.
Diagram of a Representative Synthetic Workflow
Caption: A plausible synthetic workflow for Apremilast-d5.
LC-MS/MS Method for Quantification of Apremilast in Human Plasma
The following is a detailed protocol for the analysis of Apremilast in human plasma using Apremilast-d5 as an internal standard. This method is based on published and validated bioanalytical procedures.
1. Materials and Reagents
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Apremilast reference standard
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Apremilast-d5 internal standard
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Human plasma (K3EDTA)
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Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
2. Preparation of Standard and Quality Control (QC) Samples
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Stock Solutions: Prepare stock solutions of Apremilast and Apremilast-d5 in methanol at a concentration of 1 mg/mL.
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Working Solutions: Prepare working solutions of Apremilast by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1 v/v) to create calibration standards.
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Spiked Samples: Spike blank human plasma with the Apremilast working solutions to obtain calibration standards at concentrations ranging from 1.0 to 1000.0 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
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Internal Standard Working Solution: Prepare a working solution of Apremilast-d5 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Liquid-Liquid Extraction - LLE)
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To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Apremilast-d5 internal standard working solution.
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Vortex for 30 seconds.
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Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
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Vortex for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC system |
| Column | C18 column (e.g., Unisol C18, 4.6x100mm, 5µm) |
| Mobile Phase | A: 0.2% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic (e.g., 90% B) or a suitable gradient |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Apremilast: m/z 461.1 → 257.1Apremilast-d5: m/z 466.1 → 257.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
5. Data Analysis
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Quantify Apremilast by calculating the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
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Determine the concentration of Apremilast in the QC and unknown samples from the calibration curve.
Diagram of the Bioanalytical Workflow
Caption: A typical workflow for the quantification of Apremilast in plasma.
Signaling Pathway of Apremilast
Apremilast exerts its therapeutic effect by inhibiting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.
Key Steps in the Signaling Pathway:
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PDE4 Inhibition: Apremilast enters the cell and specifically inhibits the PDE4 enzyme.
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cAMP Accumulation: The inhibition of PDE4 prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.
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PKA Activation: Elevated cAMP levels activate PKA.
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Transcriptional Regulation: Activated PKA phosphorylates and activates transcription factors such as cAMP response element-binding protein (CREB).
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Modulation of Cytokine Production: This signaling cascade ultimately leads to a decrease in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ), and an increase in the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10).
Diagram of the Apremilast Signaling Pathway
Caption: The intracellular signaling cascade initiated by Apremilast.
Conclusion
Apremilast-d5 is a vital research tool for the accurate and precise quantification of Apremilast in biological samples. Its use as a deuterated internal standard in LC-MS/MS assays is essential for robust pharmacokinetic and bioequivalence studies, contributing significantly to the drug development process. Understanding the synthesis, analytical methodologies, and the underlying mechanism of action of Apremilast provides researchers with the necessary knowledge to effectively utilize this important compound in their studies.
